REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][CH:12]=[C:11]2[CH2:18][C:19](=[N:27][N:28]1[CH2:32][CH2:31][CH2:30][C:29]1=O)[C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([CH3:26])[N:21]=1>CN(C)C=O>[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][CH:12]=[C:11]2[C:18]1[C:19]([C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([CH3:26])[N:21]=2)=[N:27][N:28]2[CH2:32][CH2:31][CH2:30][C:29]=12 |f:0.1.2|
|
Name
|
cesium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)CC(C1=NC(=CC=C1)C)=NN1C(CCC1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture 20 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture may turn dark during the reaction
|
Type
|
CUSTOM
|
Details
|
Remove the N,N-dimethylformamide in vacuo
|
Type
|
CUSTOM
|
Details
|
Partition the residue between water and methylene chloride
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous portion with additional methylene chloride
|
Type
|
FILTRATION
|
Details
|
Filter the organic solutions through a 300 mL silica plug
|
Type
|
WASH
|
Details
|
eluting with 1.5 L methylene chloride, 1.5 L ethyl acetate and 1.5 L acetone
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Collect the resulting precipitate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)C1=C2N(N=C1C1=NC(=CC=C1)C)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.7 g | |
YIELD: PERCENTYIELD | 71.2% | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |